

1,1-Dimethylurea-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethylurea-d6

Cat. No.: B15553520

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An In-depth Technical Guide to 1,1-Dimethylurea-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1,1-Dimethylurea-d6**, a deuterated isotopologue of 1,1-Dimethylurea. This document is intended for use by professionals in research, science, and drug development, offering detailed data, experimental protocols, and logical workflow visualizations.

Core Compound Data

1,1-Dimethylurea-d6 is the deuterated form of 1,1-Dimethylurea, where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard.

Table 1: Physicochemical Properties of **1,1-Dimethylurea-d6**

Property	Value
CAS Number	1219802-32-0[1]
Molecular Formula	H ₂ NCON(CD ₃) ₂ [1]
Molecular Weight	94.15 g/mol [1]
Isotopic Enrichment	≥99 atom % D[1]

Table 2: Comparison with Non-Deuterated 1,1-Dimethylurea

Property	1,1-Dimethylurea-d6	1,1-Dimethylurea
CAS Number	1219802-32-0[1]	598-94-7[2]
Molecular Formula	H ₂ NCON(CD ₃) ₂	C ₃ H ₈ N ₂ O[2]
Molecular Weight	94.15 g/mol [1]	88.11 g/mol [2]

Experimental Protocols

Synthesis of 1,1-Dimethylurea-d6

The synthesis of **1,1-Dimethylurea-d6** can be adapted from established methods for its non-deuterated analogue, primarily through the reaction of deuterated dimethylamine with a cyanate source.[3][4]

Objective: To synthesize high-purity **1,1-Dimethylurea-d6**.

Materials:

- Dimethylamine-d6 hydrochloride
- Sodium cyanate
- Purified water
- Sodium hydroxide

- Benzaldehyde (hydrazine remover)
- Ascorbic acid (reaction control agent)
- Sodium hypochlorite solution
- Sodium bicarbonate solution
- Three-neck round-bottom flask
- Mechanical stirrer, thermometer, and reflux condenser

Procedure:

- Prepare a solution of dimethylamine-d6 by reacting dimethylamine-d6 hydrochloride with a stoichiometric amount of sodium hydroxide in purified water.
- In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium cyanate in purified water.
- To the sodium cyanate solution, add a small amount of benzaldehyde and ascorbic acid.
- Slowly add the prepared dimethylamine-d6 solution to the flask while stirring.
- Heat the mixture and maintain a constant temperature for 2-3 hours to allow the reaction to complete.
- After the reaction, add a small amount of sodium hypochlorite and a 1% sodium bicarbonate solution and stir for 25 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Cool the concentrated solution to induce crystallization.
- Separate the crystals by centrifugal filtration.
- Recrystallize the product from water to achieve high purity.
- Dry the final product, **1,1-Dimethylurea-d6** white crystalline powder, under vacuum.

Use as an Internal Standard in Quantitative Mass Spectrometry

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification assays due to their similar chemical and physical properties to the analyte, yet distinct mass.

Objective: To quantify the concentration of 1,1-Dimethylurea in a sample using **1,1-Dimethylurea-d6** as an internal standard via LC-MS/MS.

Materials:

- Sample containing 1,1-Dimethylurea
- **1,1-Dimethylurea-d6** of known concentration
- LC-MS/MS system
- Appropriate LC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

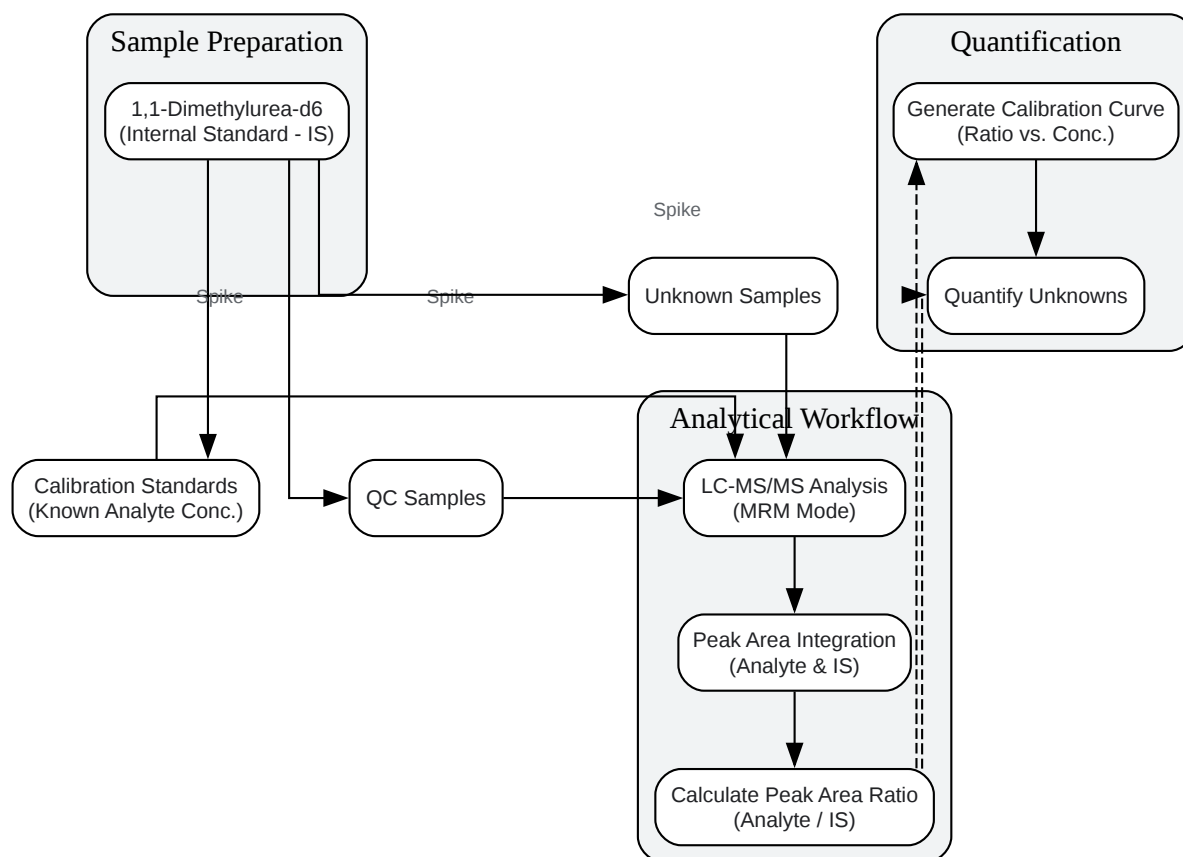
- Sample Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of 1,1-Dimethylurea into a blank matrix.
 - Add a fixed, known concentration of the **1,1-Dimethylurea-d6** internal standard solution to all calibration standards, quality controls, and unknown samples.
 - Perform any necessary sample extraction or clean-up (e.g., protein precipitation, solid-phase extraction).
- LC-MS/MS Analysis:
 - Inject the prepared samples onto the LC-MS/MS system.

- Develop a chromatographic method to separate 1,1-Dimethylurea from other matrix components. Due to their similar properties, 1,1-Dimethylurea and **1,1-Dimethylurea-d6** will co-elute.
- Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both 1,1-Dimethylurea and **1,1-Dimethylurea-d6** in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - For each sample, calculate the peak area ratio of the analyte (1,1-Dimethylurea) to the internal standard (**1,1-Dimethylurea-d6**).
 - Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
 - Determine the concentration of 1,1-Dimethylurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

Extensive literature review did not reveal any direct involvement of 1,1-Dimethylurea or its deuterated isotopologue in specific biological signaling pathways. Its primary role in a research and drug development context is that of a chemical reagent and an analytical standard. The non-deuterated form is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

The logical workflow for the application of **1,1-Dimethylurea-d6** as an internal standard in a quantitative analysis is depicted below.



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Caption: Workflow for quantitative analysis using **1,1-Dimethylurea-d6** as an internal standard.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com